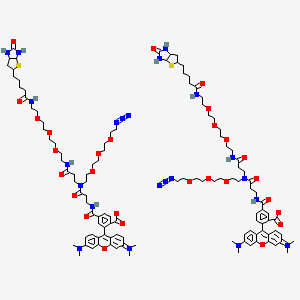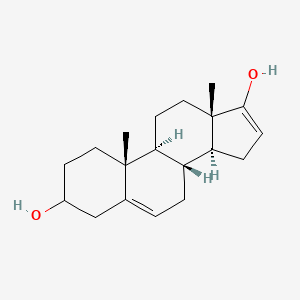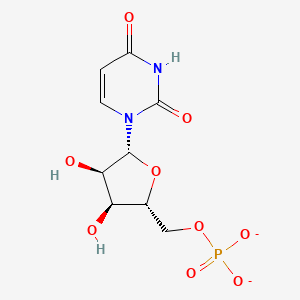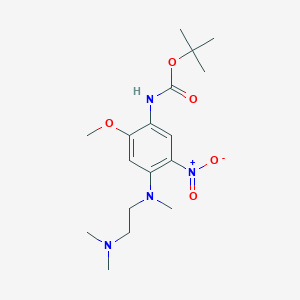
TAMRA-Azide-PEG-Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TAMRA-Azide-PEG-Biotin: is a multifunctional compound that combines the properties of three distinct chemical groups: TAMRA (tetramethylrhodamine), azide, and biotin. TAMRA is a fluorescent dye, azide is a reactive group used in click chemistry, and biotin is a vitamin that binds strongly to streptavidin and avidin proteins. This compound is widely used in biochemical and biomedical research for labeling, detection, and purification of biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-Azide-PEG-Biotin involves several steps:
Synthesis of TAMRA: TAMRA is synthesized through the condensation of rhodamine B with formaldehyde.
Attachment of PEG Linker: A polyethylene glycol (PEG) linker is attached to TAMRA to increase its solubility and reduce steric hindrance.
Introduction of Azide Group: The azide group is introduced through a nucleophilic substitution reaction.
Biotinylation: Finally, biotin is attached to the PEG linker through an amide bond formation.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): TAMRA-Azide-PEG-Biotin undergoes CuAAC reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It also reacts with molecules containing DBCO or BCN groups through SPAAC reactions.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required, but the reaction is facilitated by the strain in the alkyne group.
Major Products:
CuAAC: The major product is a triazole-linked conjugate.
SPAAC: The major product is a triazole-linked conjugate without the need for a copper catalyst.
科学的研究の応用
Chemistry:
Labeling and Detection: TAMRA-Azide-PEG-Biotin is used for labeling and detecting alkyne-tagged molecules through fluorescence.
Biology:
Protein Purification: The biotin group allows for the purification of labeled proteins using streptavidin or avidin affinity columns.
Medicine:
Drug Delivery: It is used in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry:
作用機序
Molecular Targets and Pathways: TAMRA-Azide-PEG-Biotin exerts its effects through the following mechanisms:
Fluorescence Labeling: TAMRA emits fluorescence upon excitation, allowing for the visualization of labeled molecules.
Click Chemistry: The azide group reacts with alkyne groups through CuAAC or SPAAC, forming stable triazole linkages.
Protein Binding: The biotin group binds strongly to streptavidin or avidin, enabling the purification and detection of biotinylated molecules.
類似化合物との比較
TAMRA-PEG3-Biotin: Similar to TAMRA-Azide-PEG-Biotin but with a different PEG linker length.
Azide-PEG3-Biotin: Contains an azide group and a PEG linker but lacks the TAMRA dye.
Uniqueness: this compound is unique due to its combination of fluorescence, click chemistry reactivity, and strong biotin-streptavidin binding. This trifunctional nature makes it highly versatile for various research applications.
特性
分子式 |
C114H158N22O28S2 |
|---|---|
分子量 |
2348.7 g/mol |
IUPAC名 |
4-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-oxo-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,5,6,6a-hexahydrothieno[2,3-d]imidazol-5-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]propyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/2C57H79N11O14S/c1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)46-35-39(9-12-43(46)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47;1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)43-12-9-39(35-46(43)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47/h2*9-14,35-37,42,47,55H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75) |
InChIキー |
OLNZJSRKGRJBHG-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)



![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)
![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)

![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)

![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)

